molecular formula C21H29N3O4 B2692003 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-50-4

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2692003
CAS No.: 877641-50-4
M. Wt: 387.48
InChI Key: VOYQPWMZZSXAFL-UHFFFAOYSA-N
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Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the applications of urea derivatives is in the field of corrosion inhibition. Specifically, 1,3,5-triazinyl urea derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate a mixed mode of inhibition, effectively reducing corrosion through strong adsorption on the steel surface, which leads to the formation of a protective layer. This action is attributed to the presence of active centers in the molecules that facilitate adsorption (Mistry et al., 2011).

Polymerization Catalyst

Another significant application is in polymerization processes. Dimeric zinc complexes have been utilized as active catalysts for the asymmetric alternating copolymerization of cyclohexene oxide and CO2. These complexes facilitate the formation of polymers with potential applications in various industries, highlighting the versatility of urea derivatives in catalyzing environmentally significant polymerization reactions (Nakano et al., 2003).

Acetylcholinesterase Inhibition

Urea derivatives have also been explored for their potential in medical applications, particularly as acetylcholinesterase inhibitors. This class of compounds, with optimized spacer lengths and conformational flexibility, has shown promise in inhibiting acetylcholinesterase activity. Such inhibitors are vital for developing treatments for diseases like Alzheimer's, where acetylcholinesterase activity is dysregulated (Vidaluc et al., 1995).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, has been achieved through Ugi reactions. These compounds represent a novel class of pseudopeptidic triazines, hinting at potential applications in peptide research and drug development (Sañudo et al., 2006).

Nonpeptide Agonist Discovery

Urea derivatives have played a role in the discovery of nonpeptidic agonists for receptors like the urotensin-II receptor. These findings are crucial for pharmacological research, offering a new avenue for drug development and a better understanding of receptor-ligand interactions (Croston et al., 2002).

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-27-18-9-8-17(13-19(18)28-2)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-4-3-5-7-15/h6,8-9,13,16H,3-5,7,10-12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQPWMZZSXAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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